Benzene, 4-nitro-1,2-bis(octyloxy)-
Description
Benzene, 4-nitro-1,2-bis(octyloxy)- (CAS 4956-40-5) is a nitroaromatic compound with the molecular formula C₂₂H₃₇NO₄ and a molar mass of 379.53 g/mol . Its structure consists of a benzene ring substituted with a nitro group (-NO₂) at the 4-position and two octyloxy (-O-C₈H₁₇) groups at the 1- and 2-positions. The long octyloxy chains enhance hydrophobicity, making it soluble in nonpolar solvents, while the electron-withdrawing nitro group directs electrophilic substitution reactions to specific ring positions.
Properties
CAS No. |
4956-40-5 |
|---|---|
Molecular Formula |
C22H37NO4 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
4-nitro-1,2-dioctoxybenzene |
InChI |
InChI=1S/C22H37NO4/c1-3-5-7-9-11-13-17-26-21-16-15-20(23(24)25)19-22(21)27-18-14-12-10-8-6-4-2/h15-16,19H,3-14,17-18H2,1-2H3 |
InChI Key |
ZJFBCTKYCQMNCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)[N+](=O)[O-])OCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Alkylation of Catechol
The alkylation of catechol with 1-bromooctane is the foundational step. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism under basic conditions:
-
Reagents : Catechol (1,2-dihydroxybenzene), 1-bromooctane, potassium carbonate (), dimethylformamide (DMF).
-
Conditions :
-
Molar ratio: Catechol : 1-bromooctane = 1 : 2.2–2.5.
-
Temperature: 100–110°C under nitrogen atmosphere.
-
Duration: 48–72 hours.
-
-
Workup : The crude product is extracted with dichloromethane, washed with sodium thiosulfate and brine, and purified via silica gel chromatography (eluent: 10% dichloromethane in hexane).
Mechanistic Insight :
The reaction proceeds via deprotonation of catechol by , generating a phenoxide ion that attacks 1-bromooctane. Steric hindrance from the long alkyl chains necessitates prolonged reaction times.
Nitration of 1,2-bis(octyloxy)benzene
Nitration introduces the nitro group at the para position relative to the existing alkoxy substituents. Two primary methods are reported:
Method A: Nitric Acid–Acetic Acid System
Procedure :
-
Reagents : 1,2-bis(octyloxy)benzene, nitric acid (), acetic acid (), dichloromethane ().
-
Conditions :
-
Temperature: 10°C (initial), warming to room temperature.
-
Duration: 48 hours.
-
-
Workup : The mixture is poured into ice-water, extracted with , and recrystallized from ethanol.
Method B: Silica-Supported Nitric Acid
Procedure :
-
Reagents : 1,2-bis(octyloxy)benzene, silica-supported (20% w/w), .
-
Conditions :
-
Temperature: Room temperature.
-
Duration: 24 hours.
-
-
Workup : Filtration, solvent evaporation, and column chromatography.
Regioselectivity :
The nitro group preferentially occupies the para position due to the electron-donating effect of the adjacent alkoxy groups, which activate the ring toward electrophilic substitution.
Optimization of Reaction Conditions
Alkylation Step
-
Base Selection : outperforms NaOH or due to milder conditions and reduced side reactions.
-
Solvent Effects : DMF enhances reaction rates compared to acetone or THF, as it stabilizes the phenoxide intermediate via polar aprotic interactions.
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases yields to >85% by facilitating ion-pair extraction into the organic phase.
Nitration Step
-
Acid Composition : A - mixture (1:1 v/v) achieves higher regioselectivity than concentrated alone.
-
Temperature Control : Slow warming from 10°C to room temperature minimizes over-nitration.
-
Catalyst Alternatives : Silica-supported reduces corrosion hazards and simplifies purification.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Methods
| Parameter | Method A (HNO-CHCOOH) | Method B (SiO-HNO) |
|---|---|---|
| Yield | 81% | 75% |
| Reaction Time | 48 hours | 24 hours |
| Purification Difficulty | Moderate (recrystallization) | Low (filtration) |
| Scalability | Suitable for industrial scale | Limited to lab scale |
Challenges and Mitigation Strategies
-
Byproduct Formation : Over-nitration or ortho-substitution may occur if temperature exceeds 25°C. Mitigated by strict temperature control.
-
Low Solubility : The product’s long alkyl chains reduce solubility in polar solvents. Recrystallization from ethanol or acetone resolves this.
-
Safety Concerns : Nitration reactions are exothermic. Silica-supported reduces explosion risks compared to concentrated acid.
For large-scale synthesis, continuous flow reactors are recommended to enhance heat dissipation and reaction uniformity. Automated systems with in-line FTIR monitoring can optimize nitro group introduction while minimizing byproducts.
Chemical Reactions Analysis
Types of Reactions: Benzene, 4-nitro-1,2-bis(octyloxy)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The octyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Sodium hydroxide or potassium hydroxide in an alcohol solvent.
Major Products Formed:
Reduction: 3,4-Dioctyloxyaniline.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Organic Synthesis
Benzene, 4-nitro-1,2-bis(octyloxy)- serves as a crucial building block in organic synthesis. Its ability to undergo various chemical reactions allows it to participate in the formation of complex organic molecules. The nitro group acts as an electron-withdrawing substituent, enhancing the reactivity of the benzene ring and facilitating electrophilic substitution reactions.
Key Reactions:
- Electrophilic Aromatic Substitution: The nitro group enhances the electrophilic nature of the aromatic system, allowing for further substitutions.
- Nucleophilic Substitution: The octyloxy groups can be replaced by nucleophiles under suitable conditions.
Materials Science
The compound is increasingly being explored in materials science due to its unique electronic properties and potential applications in organic electronics.
Applications:
- Organic Light-Emitting Diodes (OLEDs): The compound's structure allows it to function as an emissive layer in OLEDs, contributing to light emission efficiency.
- Organic Photovoltaics (OPVs): Its ability to form thin films makes it suitable for use in solar cells, where it can enhance light absorption and conversion efficiency.
Medicinal Chemistry
In medicinal chemistry, Benzene, 4-nitro-1,2-bis(octyloxy)- is investigated for its potential therapeutic applications. The nitro group can be reduced to form amino derivatives that may exhibit biological activity.
Research Findings:
- Studies have shown that derivatives of this compound can act as intermediates in the synthesis of bioactive compounds.
- The compound's interaction with biological systems is being explored for its potential use in drug development.
Nanotechnology
The compound's unique structural features make it suitable for applications in nanotechnology. It can be utilized in the fabrication of nanostructured materials and devices.
Applications:
- Nanocomposites: Incorporating Benzene, 4-nitro-1,2-bis(octyloxy)- into polymer matrices can enhance mechanical and thermal properties.
- Sensing Technologies: Its fluorescence properties have been studied for potential use in sensing applications.
Case Studies
Several case studies highlight the practical applications of Benzene, 4-nitro-1,2-bis(octyloxy)-:
- Polymer Synthesis: Researchers have utilized this compound in polymerization reactions such as Sonogashira coupling to create polyacetylenes with enhanced electronic properties suitable for optoelectronic devices. These polymers exhibited improved conductivity and stability under operational conditions.
- Fluorescence Quenching Studies: Investigations involving palladium cations revealed significant fluorescence quenching efficiency of Benzene, 4-nitro-1,2-bis(octyloxy)-, suggesting its potential application in sensing technologies.
Mechanism of Action
The mechanism of action of Benzene, 4-nitro-1,2-bis(octyloxy)- and its derivatives involves interactions with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The octyloxy groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Substituent Effects: Nitro vs. Halogen Groups
Compound : 4-Bromo-1,2-bis(hexyloxy)benzene (CAS 200959-51-9)
- Molecular Formula : C₁₈H₂₉BrO₂
- Molar Mass : 357.33 g/mol
- Key Differences :
- Substituents : Bromo (-Br) replaces the nitro group, and hexyloxy (-O-C₆H₁₃) chains are shorter than octyloxy.
- Reactivity : Bromo acts as a leaving group, enabling nucleophilic substitution (e.g., Suzuki coupling), whereas the nitro group stabilizes negative charge intermediates (e.g., in electrophilic aromatic substitution).
- Physical Properties : Shorter hexyloxy chains reduce hydrophobicity compared to octyloxy, lowering boiling points and increasing solubility in polar solvents.
Ether Chain Variations: Chloroethoxy vs. Octyloxy
Compound : 1,2-Bis(2-chloroethoxy)-4-nitrobenzene (CAS 83257-95-8)
- Molecular Formula: Not explicitly stated, but inferred as C₁₀H₁₁Cl₂NO₄ (assuming two chloroethoxy groups and nitro).
- Key Differences: Substituents: Chloroethoxy (-O-CH₂CH₂Cl) groups introduce polar Cl atoms, contrasting with nonpolar octyloxy chains. Reactivity: Chlorine atoms may participate in elimination or nucleophilic substitution reactions, unlike inert octyloxy chains. Solubility: Polar chloroethoxy groups increase solubility in polar aprotic solvents (e.g., DMF) compared to octyloxy derivatives .
Shorter Alkoxy Chains: Methoxy vs. Octyloxy
Compound : 4-Ethenyl-1,2-dimethoxybenzene (CAS 6380-23-0)
- Molecular Formula : C₁₀H₁₂O₂
- Molar Mass : 164.20 g/mol
- Key Differences: Substituents: Methoxy (-OCH₃) groups are shorter and less hydrophobic than octyloxy. A vinyl (-CH=CH₂) group replaces the nitro. Reactivity: Vinyl groups enable polymerization or Diels-Alder reactions, while nitro groups direct electrophilic substitution.
Comparative Data Table
| Compound (CAS) | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Reactivity Profile | Solubility Trends |
|---|---|---|---|---|---|
| 4-Nitro-1,2-bis(octyloxy)benzene (4956-40-5) | C₂₂H₃₇NO₄ | 379.53 | -NO₂, -O-C₈H₁₇ | Electrophilic substitution directed by -NO₂ | High in nonpolar solvents |
| 4-Bromo-1,2-bis(hexyloxy)benzene (200959-51-9) | C₁₈H₂₉BrO₂ | 357.33 | -Br, -O-C₆H₁₃ | Nucleophilic substitution at -Br | Moderate in polar solvents |
| 1,2-Bis(2-chloroethoxy)-4-nitrobenzene (83257-95-8) | C₁₀H₁₁Cl₂NO₄ | ~296.10 (estimated) | -NO₂, -O-CH₂CH₂Cl | Reactivity via Cl elimination | High in polar aprotic solvents |
| 4-Ethenyl-1,2-dimethoxybenzene (6380-23-0) | C₁₀H₁₂O₂ | 164.20 | -OCH₃, -CH=CH₂ | Polymerization, cycloaddition | Moderate in polar solvents |
Research Findings and Trends
- Electronic Effects : Nitro groups significantly alter electron density, making the target compound more electrophilic than bromo or methoxy analogs .
- Synthetic Utility : Chloroethoxy and bromo derivatives are more reactive intermediates, whereas octyloxy compounds may serve as stabilizing agents in materials science .
Q & A
Q. What are the recommended methods for synthesizing 4-nitro-1,2-bis(octyloxy)benzene, and how can purity be ensured?
Synthesis typically involves nitration of a precursor (e.g., 1,2-bis(octyloxy)benzene) followed by purification. Key steps include:
- Nitration : Use a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration .
- Purification : Column chromatography with silica gel and a gradient eluent (hexane/ethyl acetate) removes unreacted precursors. Confirm purity via HPLC (>98%) and NMR (absence of extraneous peaks) .
Q. How should researchers characterize the molecular structure of this compound?
Employ a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro group at position 4, octyloxy groups at positions 1 and 2) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₂₂H₃₆NO₅, expected [M+H]⁺: 418.26) .
- IR Spectroscopy : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) .
Q. What safety protocols are critical when handling 4-nitro-1,2-bis(octyloxy)benzene?
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nitro group reactivity .
- Catalysis : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve nitration efficiency .
- Kinetic Monitoring : Use in-situ FTIR or UV-Vis to track nitro group formation and adjust reaction parameters dynamically .
Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals .
- X-ray Crystallography : Resolve ambiguities in substitution patterns (if crystalline derivatives are obtainable) .
- Isotopic Labeling : Use ¹⁵N-labeled nitro precursors to distinguish nitro group interactions in complex matrices .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., >150°C may degrade nitro groups) .
- Photostability : Store in amber vials under inert gas (N₂/Ar) to prevent nitro-to-nitrite photochemical reactions .
- Humidity Sensitivity : Karl Fischer titration can quantify hygroscopicity; desiccants (e.g., silica gel) are recommended for long-term storage .
Q. What are the compound’s interactions with biological membranes or surfactants?
- Langmuir Trough Studies : Measure surface pressure-area isotherms to assess amphiphilic behavior (octyloxy groups act as hydrophobic anchors) .
- Fluorescence Quenching : Use pyrene probes to evaluate partitioning into lipid bilayers .
- MD Simulations : Model nitro group orientation relative to membrane interfaces (e.g., CHARMM force fields) .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous systems for biological assays?
- Co-solvent Systems : Use DMSO/water mixtures (<5% DMSO) to maintain solubility without cytotoxicity .
- Micellar Encapsulation : Incorporate into non-ionic surfactants (e.g., Tween-80) for uniform dispersion .
Q. What techniques quantify nitro group reactivity in electrophilic substitution reactions?
Q. How to mitigate batch-to-batch variability in synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
